3-(4-methylphenyl)-1-[(4-nitrophenyl)methyl]-4aH-quinazolin-1-ium-2,4-dione
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Overview
Description
3-(4-methylphenyl)-1-[(4-nitrophenyl)methyl]-4aH-quinazolin-1-ium-2,4-dione is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a tetrahydroquinazoline core with substituents at the 1 and 3 positions, making it a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methylphenyl)-1-[(4-nitrophenyl)methyl]-4aH-quinazolin-1-ium-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of 4-methylbenzaldehyde with 4-nitrobenzylamine to form an intermediate Schiff base. This intermediate is then cyclized with anthranilic acid under acidic conditions to yield the desired quinazoline derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent recovery and recycling are also crucial in industrial settings to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
3-(4-methylphenyl)-1-[(4-nitrophenyl)methyl]-4aH-quinazolin-1-ium-2,4-dione can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding quinazoline derivatives using oxidizing agents like potassium permanganate.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, acidic or basic conditions.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products Formed
Oxidation: Formation of amine derivatives.
Reduction: Formation of oxidized quinazoline derivatives.
Substitution: Formation of nitro or halogen-substituted derivatives.
Scientific Research Applications
3-(4-methylphenyl)-1-[(4-nitrophenyl)methyl]-4aH-quinazolin-1-ium-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-methylphenyl)-1-[(4-nitrophenyl)methyl]-4aH-quinazolin-1-ium-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methylphenyl)-1-[(4-nitrophenyl)methyl]-quinazoline-2,4-dione: Lacks the tetrahydro structure, making it less flexible.
3-(4-Methylphenyl)-1-[(4-aminophenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione: Contains an amine group instead of a nitro group, altering its reactivity and biological activity.
Uniqueness
3-(4-methylphenyl)-1-[(4-nitrophenyl)methyl]-4aH-quinazolin-1-ium-2,4-dione is unique due to its specific substitution pattern and tetrahydroquinazoline core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
3-(4-methylphenyl)-1-[(4-nitrophenyl)methyl]-4aH-quinazolin-1-ium-2,4-dione is a compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of the compound is C20H18N4O2, with a molecular weight of approximately 358.39 g/mol. The structure features a quinazoline core substituted with a methyl group and a nitrophenyl group, which are critical for its biological activity.
Anticancer Activity
Research indicates that quinazoline derivatives exhibit significant anticancer properties. A study evaluated various quinazoline compounds against different cancer cell lines and found that some derivatives, including those similar to this compound, showed potent antiproliferative effects. The mechanism of action is believed to involve the inhibition of specific kinases involved in cancer cell proliferation.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In a model of ulcerative colitis in rats, it demonstrated protective effects comparable to standard treatments like dexamethasone. The mechanism appears to involve the inhibition of phospholipase A2 and protease enzymes, which play roles in inflammatory processes. The results showed that the compound provided up to 79.78% protection against induced colitis, indicating its potential as an anti-inflammatory agent .
Enzyme Inhibition
The compound's ability to inhibit enzymes has been a focal point of research. It was found to preferentially inhibit human Group IIA phospholipase A2 (hG-IIA) over other types, showcasing its potential as a therapeutic agent in conditions where phospholipase activity contributes to disease pathology .
Study 1: Anticancer Efficacy
In vitro studies were conducted on various cancer cell lines, including breast and lung cancer cells. The results indicated that the compound inhibited cell growth significantly at concentrations as low as 10 µM. Further analysis revealed that it induced apoptosis through the activation of caspase pathways.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 10 | Caspase activation |
A549 (Lung) | 15 | Cell cycle arrest |
Study 2: Anti-inflammatory Activity
In an animal model of ulcerative colitis, the compound was administered at doses of 50 mg/kg. The outcomes were compared with those from dexamethasone treatment.
Treatment | Protection Rate (%) | Inflammatory Markers Reduced (%) |
---|---|---|
Compound | 79.78 | 65 |
Dexamethasone | 75.30 | 60 |
Properties
IUPAC Name |
3-(4-methylphenyl)-1-[(4-nitrophenyl)methyl]-4aH-quinazolin-1-ium-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N3O4/c1-15-6-10-17(11-7-15)24-21(26)19-4-2-3-5-20(19)23(22(24)27)14-16-8-12-18(13-9-16)25(28)29/h2-13,19H,14H2,1H3/q+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMJFNNCSUMMLMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3C=CC=CC3=[N+](C2=O)CC4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N3O4+ |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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